Dchpa-iloprost

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

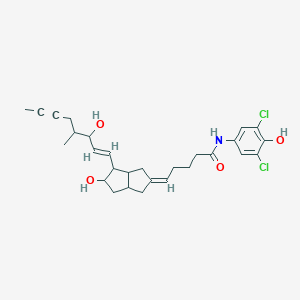

Dchpa-iloprost is a synthetic analogue of prostacyclin, a naturally occurring hormone that regulates blood pressure and blood clotting. Dchpa-iloprost is used in scientific research to study the biochemical and physiological effects of prostacyclin and its derivatives.

Mechanism of Action

Dchpa-iloprost acts on the prostacyclin receptor, which is a G protein-coupled receptor that is expressed in many tissues, including the cardiovascular system, lungs, and kidneys. Activation of the prostacyclin receptor leads to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates a variety of target proteins, leading to a wide range of cellular responses.

Biochemical and Physiological Effects:

Dchpa-iloprost has a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of leukocyte adhesion and migration. These effects are mediated through the activation of the prostacyclin receptor and the subsequent production of cAMP and PKA activation. Dchpa-iloprost has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One advantage of using Dchpa-iloprost in lab experiments is that it is a stable analogue of prostacyclin that can be easily synthesized and purified. It also has a well-characterized mechanism of action and is widely used in scientific research. However, one limitation of using Dchpa-iloprost is that it may not fully recapitulate the effects of endogenous prostacyclin, which can be produced in response to a variety of stimuli and can have complex effects on different tissues and cell types.

Future Directions

There are many potential future directions for research on Dchpa-iloprost and its effects. One area of interest is the role of prostacyclin in regulating inflammation and immune function. Another area of interest is the potential therapeutic applications of prostacyclin and its derivatives in the treatment of cardiovascular disease, pulmonary hypertension, and other conditions. Additionally, further research is needed to fully understand the limitations and potential confounding factors associated with the use of Dchpa-iloprost in lab experiments.

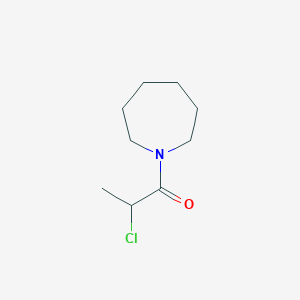

Synthesis Methods

Dchpa-iloprost is synthesized through a multi-step process involving the conversion of prostacyclin into its stable analogue, iloprost, followed by the attachment of a diethylaminoethyl (DEAE) group to the hydroxyl group at position 7 of the iloprost molecule. The resulting compound, Dchpa-iloprost, is a stable analogue of prostacyclin that can be used in scientific research.

Scientific Research Applications

Dchpa-iloprost is used in scientific research to study the biochemical and physiological effects of prostacyclin and its derivatives. It is commonly used in experiments to investigate the role of prostacyclin in regulating blood pressure, blood clotting, and inflammation. Dchpa-iloprost has also been used to study the effects of prostacyclin on the cardiovascular system, pulmonary circulation, and renal function.

properties

CAS RN |

124578-04-7 |

|---|---|

Product Name |

Dchpa-iloprost |

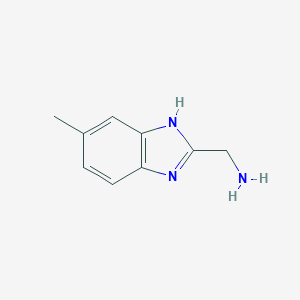

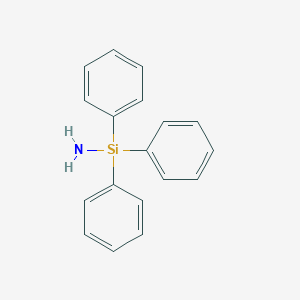

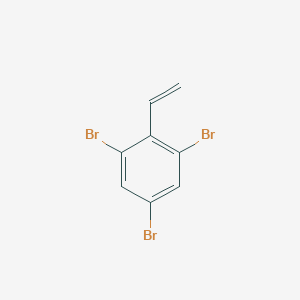

Molecular Formula |

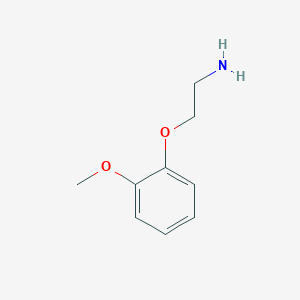

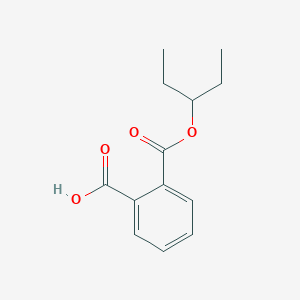

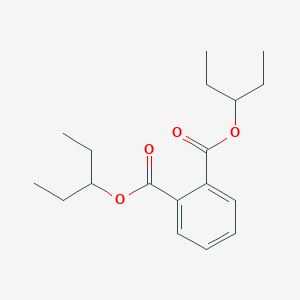

C28H35Cl2NO4 |

Molecular Weight |

520.5 g/mol |

IUPAC Name |

(5Z)-N-(3,5-dichloro-4-hydroxyphenyl)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanamide |

InChI |

InChI=1S/C28H35Cl2NO4/c1-3-4-7-17(2)25(32)11-10-21-22-13-18(12-19(22)14-26(21)33)8-5-6-9-27(34)31-20-15-23(29)28(35)24(30)16-20/h8,10-11,15-17,19,21-22,25-26,32-33,35H,5-7,9,12-14H2,1-2H3,(H,31,34)/b11-10+,18-8- |

InChI Key |

BFTTYAJXQKONFL-HNBJERPBSA-N |

Isomeric SMILES |

CC#CCC(C)C(/C=C/C1C(CC2C1C/C(=C\CCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)/C2)O)O |

SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)C2)O)O |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)C2)O)O |

synonyms |

2,6-dichloro-4-aminophenol iloprost DCHPA-iloprost dichlorohydroxyphenylamide iloprost dichlorohydroxyphenylamideiloprost |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)

![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)